(4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate
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Overview
Description
(4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate is a chemical compound with the molecular formula C11H10Cl2N2O3S. This compound is part of the pyrazole family, known for their diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate typically involves the reaction of 4-chlorophenyl sulfonyl chloride with 5-chloro-1,3-dimethylpyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonate group can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the sulfonate group .
Scientific Research Applications
(4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with various biological molecules, influencing their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylpyrazole: Similar structure but lacks the sulfonate group.
5-Chloro-1,3-dimethylpyrazole-4-sulfonate: Similar but with different substituents on the phenyl ring.
Uniqueness
(4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate is unique due to the presence of both the chlorophenyl and sulfonate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other pyrazole derivatives .
Properties
IUPAC Name |
(4-chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3S/c1-7-10(11(13)15(2)14-7)19(16,17)18-9-5-3-8(12)4-6-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSLIDLIKRIZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)OC2=CC=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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